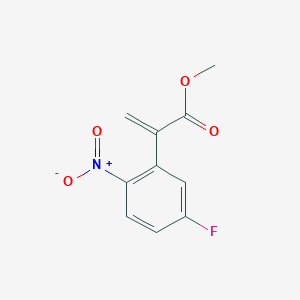

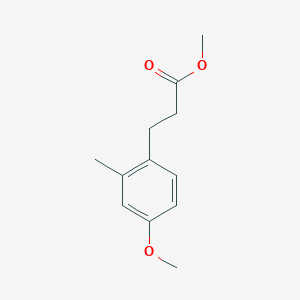

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

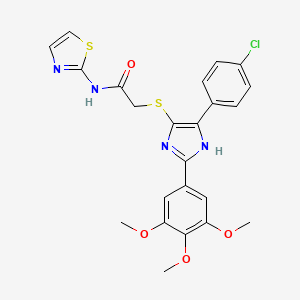

Electrochemical Properties and Anticancer Activity

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate has been studied for its electrochemical properties, which are crucial in understanding its anticancer activity. It behaves typically like nitroaromatics in aprotic media and displays high stability in its electrogenerated nitro radical anion form. This stability is especially pronounced in dimethylformamide and tetrabutylammonium perchlorate. The compound, in its reduced form, interacts with glutathione in phosphate buffer, influencing its reduction behavior. Such electrochemical characteristics suggest that it can be considered a bioreductive agent with glutathione depleting function, which is significant in its anticancer applications (Goulart et al., 2007).

Antimalarial Activity

Further, a related compound, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been identified as a novel lead for antimalarial agents. Its structure-activity relationship shows that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure with specific substitutions for effective antimalarial activity (Wiesner et al., 2003).

Application in Polymer Synthesis and Characterization

In polymer science, methyl 2-(5-fluoro-2-nitrophenyl)acrylate derivatives have been used in the synthesis and characterization of copolymers. These studies involve understanding the reactivity ratios of monomers and the properties of resulting polymers, such as thermal stability and molecular weight. Such polymers find applications in various specialty coatings and materials due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling properties (Thamizharasi et al., 1996; Thamizharasi et al., 1999).

Other Applications

- Synthesis of novel anti-microbial agents, where derivatives of methyl 2-(5-fluoro-2-nitrophenyl)acrylate play a role in the development of effective anti-microbial materials (Manivannan, 2020).

- Development of photoconducting nonlinear optical side-chain polymers, where carbazole derivatives of the compound are synthesized to possess both photoconductivity and nonlinear optical properties (Kim et al., 1999).

特性

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGYMKJIHQMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)